N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide
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Description
Synthesis Analysis
The synthesis of benzimidazole carboxamide derivatives, including compounds similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide, involves multiple steps, including chlorination, aminolysis, reduction, and condensation processes. These methods lead to compounds with high potency and selectivity in various assays, demonstrating the complexity and precision required in synthesizing these molecules (Penning et al., 2010).
Molecular Structure Analysis
The molecular structure of similar benzimidazole carboxamides is characterized using techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. These techniques provide detailed information about the molecular framework, helping researchers understand the compound's structural features that contribute to its activity and properties (Achugatla, Ghashang, & Guhanathan, 2017).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets and cause changes that lead to their various pharmacological activities . For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are known to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
Future Directions
Benzimidazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore the design and synthesis of new benzimidazole derivatives, as well as further investigation into their mechanisms of action and potential uses in medicine.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(17-7-3-4-12-20-17)21-14-10-8-13(9-11-14)18-22-15-5-1-2-6-16(15)23-18/h1-12H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMMQYPYJNPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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